6-(Phenyldithio)purine

Description

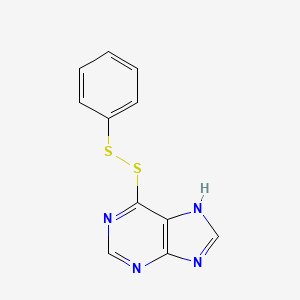

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(phenyldisulfanyl)-7H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N4S2/c1-2-4-8(5-3-1)16-17-11-9-10(13-6-12-9)14-7-15-11/h1-7H,(H,12,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQJKHMQINFOCJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SSC2=NC=NC3=C2NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30183754 | |

| Record name | 6-(Phenyldithio)purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2958-91-0 | |

| Record name | 6-(Phenyldithio)purine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002958910 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-(Phenyldithio)purine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30183754 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization Strategies for 6 Phenyldithio Purine

Established Synthetic Routes to 6-(Phenyldithio)purine

Nucleophilic Substitution Reactions in Purine (B94841) Synthesis

The primary and most traditional method for synthesizing this compound involves a nucleophilic aromatic substitution (SNAr) reaction. This approach typically utilizes a purine precursor containing a suitable leaving group at the C6 position, which is then displaced by a sulfur-based nucleophile.

The most common precursor for this synthesis is 6-chloropurine (B14466). ttu.eewur.nl The chlorine atom at the C6 position of the purine ring is susceptible to nucleophilic attack due to the electron-withdrawing nature of the heterocyclic ring system. The reactivity of different positions in the purine ring towards nucleophiles generally follows the order 6 > 2 > 8 in neutral purines. wur.nl

The synthesis of this compound is typically achieved by reacting 6-mercaptopurine (B1684380) with phenylsulfenyl chloride. In this reaction, the thiol group of 6-mercaptopurine acts as the nucleophile, attacking the electrophilic sulfur atom of phenylsulfenyl chloride to form the disulfide bond.

Another established route involves the direct reaction of 6-chloropurine with a thiophenol derivative, although this generally leads to a thioether linkage rather than a disulfide. To obtain the phenyldithio moiety, a two-step process is often necessary, starting with the formation of 6-mercaptopurine from 6-chloropurine, followed by the reaction with a phenylsulfenylating agent.

Optimization of Reaction Conditions and Yield

The efficiency and yield of the synthesis of this compound via nucleophilic substitution are highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent, base, temperature, and reaction time.

For the reaction of 6-chloropurine with sulfur nucleophiles, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (B52724) (ACN) are frequently employed to facilitate the dissolution of the purine starting material and to promote the nucleophilic substitution reaction. mdpi.com The choice of base is also critical; inorganic bases like potassium carbonate (K₂CO₃) or organic bases such as triethylamine (B128534) (TEA) are commonly used to neutralize the HCl generated during the reaction and to deprotonate the thiol intermediate, thereby enhancing its nucleophilicity. mdpi.com

Temperature and reaction time are interdependent variables that need to be carefully controlled. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts. Therefore, optimization studies often involve a systematic variation of these parameters to find the optimal balance that maximizes the yield of the desired product. nih.gov For instance, microwave-assisted synthesis has been explored as a method to significantly reduce reaction times and improve yields in the functionalization of 6-chloropurine derivatives. researchgate.net

Below is a table summarizing typical reaction conditions that can be optimized for the synthesis of this compound and related derivatives.

| Parameter | Typical Range/Options | Purpose |

| Solvent | DMF, ACN, Ethanol, Dioxane | Dissolve reactants, influence reaction rate |

| Base | K₂CO₃, Cs₂CO₃, Triethylamine, DIPEA | Neutralize acid, deprotonate nucleophile |

| Temperature | Room Temperature to Reflux | Control reaction rate and selectivity |

| Reaction Time | Minutes to Hours | Ensure complete reaction, minimize side products |

| Catalyst | (If applicable) | Enhance reaction rate and selectivity |

Novel Synthetic Approaches and Catalyst Systems

Palladium-Catalyzed Cross-Coupling Methodologies for Purine Derivatization

In recent years, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the synthesis of a wide array of functionalized purine derivatives. nih.govnih.gov These methods offer several advantages over traditional nucleophilic substitution reactions, including milder reaction conditions, broader substrate scope, and higher functional group tolerance. rsc.org

While direct palladium-catalyzed synthesis of a dithio-linkage is less common, these methodologies are highly relevant for creating precursors or analogs of this compound. For instance, Suzuki-Miyaura, Stille, and Sonogashira couplings are widely used to introduce aryl, heteroaryl, and alkynyl groups at the C6 position of the purine ring, starting from 6-chloropurine. acs.orguliege.be

The general scheme for a palladium-catalyzed cross-coupling reaction on a purine core is as follows:

6-Halo-Purine + R-Met ---[Pd Catalyst, Ligand, Base]---> 6-R-Purine

Where R-Met can be a boronic acid (Suzuki), an organotin reagent (Stille), or a terminal alkyne (Sonogashira). The choice of palladium catalyst and ligand is crucial for the success of these reactions. Catalysts like Pd(PPh₃)₄, PdCl₂(dppf), and more advanced systems with bulky electron-rich phosphine (B1218219) ligands have been successfully employed. acs.org

The table below showcases various palladium-catalyzed cross-coupling reactions applicable to purine derivatization.

| Coupling Reaction | Reactants | Catalyst/Ligand System | Product Type |

| Suzuki-Miyaura | 6-Chloropurine, Arylboronic acid | Pd(OAc)₂, SPhos | 6-Arylpurine |

| Stille | 6-Chloropurine, Organostannane | Pd(PPh₃)₄ | 6-Aryl/Alkylpurine |

| Sonogashira | 6-Chloropurine, Terminal alkyne | PdCl₂(PPh₃)₂, CuI | 6-Alkynylpurine |

| Buchwald-Hartwig | 6-Chloropurine, Amine/Thiol | Pd₂(dba)₃, Xantphos | 6-Amino/Thiopurine |

Green Chemistry Principles in Purine Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of pharmaceuticals and fine chemicals, including purine derivatives. researchgate.netresearchgate.net The goal is to develop more environmentally benign and sustainable synthetic processes by minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

In the context of purine synthesis, green chemistry approaches include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more sustainable alternatives like water, ethanol, or ionic liquids. mdpi.comsemanticscholar.org For instance, palladium-catalyzed cross-coupling reactions have been successfully performed in aqueous media. nih.gov

Catalyst- and Solvent-Free Reactions: Performing reactions under solvent-free conditions, often with the aid of microwave irradiation or mechanochemistry, can significantly reduce environmental impact. researchgate.netrsc.org Catalyst-free C-N coupling reactions of unprotected 6-chloropurine nucleosides have been reported, offering a simpler and more eco-friendly synthetic route. rsc.org

Energy Efficiency: Utilizing methods like microwave heating can dramatically shorten reaction times, leading to reduced energy consumption compared to conventional heating methods. researchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product, thus minimizing waste.

The twelve principles of green chemistry provide a framework for developing more sustainable synthetic methodologies. researchgate.net

Targeted Derivatization of this compound for Structure-Activity Probing

The chemical structure of this compound can be systematically modified to explore its structure-activity relationship (SAR) for various biological targets. Derivatization strategies often focus on three main regions of the molecule: the purine core, the disulfide linkage, and the phenyl group.

Modification of the Purine Core: Substituents can be introduced at other positions of the purine ring, such as the N9, C2, or C8 positions. For example, alkylation at the N9 position is a common strategy to improve solubility and cell permeability. nih.govresearchgate.net Introduction of different functional groups at the C2 position can also modulate the biological activity.

Modification of the Phenyl Group: The electronic and steric properties of the phenyl ring can be altered by introducing various substituents (e.g., electron-donating or electron-withdrawing groups) at the ortho, meta, or para positions. This can influence the compound's interaction with its biological target. nih.govtubitak.gov.tr

Modification or Replacement of the Disulfide Linkage: The disulfide bond itself is a key feature, but it can be replaced with other linkers, such as a thioether, sulfoxide (B87167), sulfone, or an amide bond, to investigate the importance of the disulfide moiety for biological activity.

The following table provides examples of derivatization strategies for SAR studies of purine-based compounds.

| Derivatization Site | Type of Modification | Potential Impact |

| N9-position | Alkylation, Glycosylation | Improved solubility, cell permeability, and metabolic stability |

| C2-position | Amination, Halogenation | Altered hydrogen bonding capacity and electronic properties |

| C8-position | Arylation, Alkylation | Modified steric and electronic profile |

| Phenyl Ring | Substitution (e.g., -OCH₃, -Cl, -NO₂) | Altered lipophilicity and electronic interactions |

| Disulfide Linkage | Replacement with Thioether, Sulfone, etc. | Probing the role of the disulfide bond in the mechanism of action |

Through such targeted derivatization, researchers can identify the key structural features responsible for the biological activity of this compound and design more potent and selective analogs. tubitak.gov.tr

Modification of the Purine Heterocycle

The purine ring system of this compound offers several sites for modification, primarily at the N7, N9, C2, and C8 positions. Derivatization at these sites allows for the fine-tuning of the molecule's steric and electronic properties.

A predominant strategy for modifying the purine core is N9-alkylation . The alkylation of purines, however, can often lead to a mixture of N9 and N7 isomers. acs.orgresearchgate.net The regioselectivity of this reaction is influenced by the nature of the substituent at the C6 position, the choice of alkylating agent, and the reaction conditions. For instance, treating a 6-substituted purine with an alkyl halide in the presence of a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent such as dimethylformamide (DMF) is a common method for introducing alkyl groups at the N9 position. researchgate.net Strategic selection of bulky groups at C6 can shield the N7 position, thereby favoring the formation of the N9-alkylated product exclusively. acs.org

Another key site for functionalization is the C8 position of the imidazole (B134444) portion of the purine ring. Modern synthetic methods, such as palladium/copper-catalyzed direct C-H arylation, enable the introduction of aryl groups at this position without prior activation. nih.govnih.gov This reaction involves the direct coupling of the C8-H bond with aryl halides. Furthermore, the C8 position can be functionalized with alkoxy groups through methods like visible light photoredox-catalyzed alkoxylation using an acridinium (B8443388) photocatalyst and the corresponding alcohol. scispace.com

Modifications at the C2 position are also synthetically accessible, typically by starting with a pre-functionalized pyrimidine (B1678525) derivative before the cyclization step that forms the imidazole ring. An overview of regioselective C-H and N-H functionalization highlights methods applicable to the C2, C6, and C8 positions of the purine core. rsc.org

The table below summarizes common modifications to the purine heterocycle based on established purine chemistry.

| Position | Modification Type | General Synthetic Method | Key Reagents |

| N9 | Alkylation | SN2 Reaction | Alkyl halide, K₂CO₃, DMF |

| N7/N9 | Alkylation | SN2 Reaction | Alkyl iodide, NaH, DMF |

| C8 | Arylation | Direct C-H Activation | Aryl halide, Pd(OAc)₂, CuI |

| C8 | Alkoxylation | Photoredox Catalysis | Alcohol, Acridinium photocatalyst |

Manipulation of the Phenyldithio Moiety

The phenyldithio group, -S-S-Ph, is not merely a static substituent but a reactive handle that can be manipulated through several chemical transformations. The disulfide bond is the primary site of reactivity.

The most significant reaction of the phenyldithio group is its reductive cleavage . Disulfide bonds are readily cleaved by reducing agents, which converts the this compound into 6-mercaptopurine. This transformation is valuable as 6-mercaptopurine is a key intermediate for the synthesis of other 6-thioether and 6-disulfide purine derivatives. Common laboratory reagents for this purpose include thiols such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol (BME), or phosphines like tris(2-carboxyethyl)phosphine (B1197953) (TCEP). nih.govlibretexts.org The reaction with DTT, for example, proceeds via two sequential SN2-like thiol-disulfide exchange steps, resulting in the formation of 6-mercaptopurine and an oxidized, cyclic form of DTT. libretexts.org Electrochemical methods have also been developed for the efficient reduction of disulfide bonds without the need for chemical reagents. nih.gov

Conversely, the phenyldithio group can participate in thiol-disulfide exchange reactions with other thiols. In this process, the phenylthio portion (-SPh) is displaced by a different thiol (R-SH), leading to the formation of a new, unsymmetrical disulfide (Purine-S-S-R). This exchange allows for the swapping of the phenyl group with other moieties, providing a route to a diverse library of purine disulfides. nih.gov

The phenyl ring itself could theoretically undergo electrophilic aromatic substitution, although this is less common due to potential side reactions with the electron-rich purine heterocycle under the often harsh conditions required for such reactions.

The table below details key reactions involving the phenyldithio moiety.

| Reaction Type | Reagents | Product | Description |

| Reductive Cleavage | Dithiothreitol (DTT), TCEP | 6-Mercaptopurine | Cleavage of the S-S bond to yield the corresponding thiol. |

| Thiol-Disulfide Exchange | External Thiol (R-SH) | New Mixed Disulfide (Pur-S-S-R) | Displacement of the phenylthio group by another thiol. |

| Oxidative Cleavage | Radical Initiators | Sulfanyl Radical | Radical attack at the sulfur atom can lead to S-S bond scission. rsc.org |

| Sulfitolysis | Sodium Sulfite (B76179) (Na₂SO₃) | Purine-6-thiosulfonate | Unsymmetrical cleavage of the disulfide bond by sulfite ions. nih.gov |

Introduction of Bioconjugatable Functional Groups

For applications in chemical biology and diagnostics, this compound can be derivatized to include functional groups suitable for conjugation to biomolecules like proteins or nucleic acids. These "handles" enable the molecule to be used as a tag or probe.

A primary strategy for bioconjugation is the use of click chemistry , most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). mdpi.comacs.org To prepare this compound for this reaction, either an azide (B81097) or an alkyne group must be introduced into the molecule.

The azide group can be readily installed at the C6 position of the purine ring. This is typically achieved by first synthesizing a 6-chloropurine derivative, which then undergoes nucleophilic substitution with an azide source, such as sodium azide (NaN₃) or lithium azide (LiN₃), in a polar solvent like DMF. acs.orgtandfonline.comgoogle.com Alternatively, an azide can be appended to the N9 position via an alkyl linker by reacting the parent purine with an azido-functionalized alkyl halide, such as 2-azidoethyl bromide. nih.gov

The complementary alkyne group is also commonly introduced via N9-alkylation, using reagents like propargyl bromide in the presence of a base. mdpi.com This places a terminal alkyne at the end of a short linker, making it accessible for click reactions. It is also possible to install alkyne groups at the C8 position of the purine ring via Sonogashira cross-coupling of an 8-halopurine precursor. acs.org

Beyond click chemistry, other functional groups can be introduced. For example, alkyl chains bearing a terminal amine or carboxylic acid can be attached at the N9 position. These functional groups allow for standard amide bond formation with proteins using coupling reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS). wiley-vch.de Linkers containing a maleimide group can also be attached, which react specifically and efficiently with thiol groups present in the cysteine residues of proteins. iris-biotech.de

The following table outlines strategies for introducing bioconjugatable functionalities onto a purine scaffold.

| Functional Group | Position of Introduction | General Synthetic Method | Key Reagents | Application |

| Azide (-N₃) | C6 | Nucleophilic Substitution | 6-Chloropurine, NaN₃, DMF | CuAAC / SPAAC |

| Azide (-N₃) | N9 (via linker) | N9-Alkylation | 2-Azidoethyl halide, Base | CuAAC / SPAAC |

| Alkyne (-C≡CH) | N9 (via linker) | N9-Alkylation | Propargyl bromide, Base | CuAAC / SPAAC |

| Alkyne (-C≡CH) | C8 | Sonogashira Coupling | 8-Iodopurine, Terminal alkyne, Pd/Cu catalyst | CuAAC / SPAAC |

| Amine (-NH₂) | N9 (via linker) | N9-Alkylation / Reduction | Azidoalkylpurine, Zn or H₂/Pd | Amide Coupling |

| Maleimide | N9 (via linker) | N9-Alkylation | Maleimide-containing alkyl halide | Thiol-Maleimide Ligation |

Chemical Reactivity, Transformation Pathways, and Mechanistic Studies of 6 Phenyldithio Purine

Redox Chemistry of the Disulfide Linkage

The sulfur-sulfur bond in 6-(phenyldithio)purine is a focal point for redox transformations, influencing its metabolic fate and biological activity.

Oxidation Pathways and Metabolite Identification (e.g., Sulfoxides, Sulfones)

The oxidation of organic sulfides is a well-established chemical transformation that can yield sulfoxides and, upon further oxidation, sulfones. researchgate.net Various oxidizing agents and catalytic systems have been developed to achieve these conversions with high selectivity. scispace.comorganic-chemistry.org While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, the general principles of sulfide (B99878) oxidation can be applied.

The initial oxidation of the disulfide linkage would likely lead to the formation of a thiosulfinate, which is the disulfide equivalent of a sulfoxide (B87167). Further oxidation could then yield a thiosulfonate, analogous to a sulfone. The selective oxidation of sulfides to sulfoxides often requires careful control of reaction conditions to prevent over-oxidation to the corresponding sulfone. scispace.comorganic-chemistry.org For instance, reagents like hydrogen peroxide, often in the presence of a catalyst, can be used. organic-chemistry.orgorganic-chemistry.org The choice of catalyst and solvent can significantly influence the outcome, determining whether the reaction stops at the sulfoxide stage or proceeds to the sulfone. organic-chemistry.orgnih.gov

Table 1: Potential Oxidation Products of this compound

| Reactant | Oxidizing Agent/Conditions | Potential Product(s) |

| This compound | Mild Oxidation (e.g., H₂O₂ with specific catalysts) | 6-(Phenylsulfinylthio)purine (Sulfoxide analogue) |

| This compound | Strong Oxidation (e.g., excess H₂O₂ or other strong oxidants) | 6-(Phenylsulfonylthio)purine (Sulfone analogue) |

This table is illustrative of potential oxidation pathways based on general principles of sulfide chemistry.

Nucleophilic and Electrophilic Reactivity of the Purine (B94841) Ring

The purine ring of this compound is a heterocyclic aromatic system that can undergo both nucleophilic and electrophilic substitution reactions. The electron-withdrawing nature of the nitrogen atoms in the ring generally makes it more susceptible to nucleophilic attack, while electrophilic substitution is also possible, often requiring activating substituents.

Studies on related 6-substituted purines provide insights into the potential reactivity of the purine core in this compound. For example, the reactivity of 6-methylthiopurines has been investigated, showing that alkylation can occur at the purine nitrogens. rsc.org The position of substitution can be influenced by other substituents on the purine ring. rsc.org

The purine ring's redox behavior has also been studied, indicating its capacity to participate in electron transfer processes. nih.gov The specific sites of nucleophilic and electrophilic attack on the this compound ring would depend on the reaction conditions and the nature of the attacking species.

Substitution Reactions at the Purine Core

The this compound molecule can undergo substitution reactions primarily through the displacement of the phenyldithio group, which can act as a leaving group. The C6 position of the purine ring is electrophilic and is readily attacked by nucleophiles. This reactivity is analogous to that of other 6-substituted purines, such as 6-halopurines or 6-thiopurines, which are common precursors in the synthesis of a wide range of purine derivatives. taylorfrancis.com

The general mechanism involves the nucleophilic aromatic substitution (SNAr) pathway, where a nucleophile attacks the C6 carbon, leading to the formation of a tetrahedral intermediate (a Meisenheimer-like complex). Subsequent departure of the phenylthiolate anion (PhS⁻) or a related species, facilitated by the cleavage of the S-S bond, results in the substituted purine product.

Common nucleophiles that can displace the phenyldithio group include:

Amines (R-NH₂): Reaction with primary or secondary amines yields 6-aminopurine derivatives (adenine analogs).

Alkoxides (RO⁻): Treatment with alkoxides leads to the formation of 6-alkoxypurine derivatives.

Thiols (RSH): Interaction with other thiols can result in a thiol-disulfide exchange, producing a different disulfide or, under reducing conditions, 6-mercaptopurine (B1684380).

Further substitutions on the purine ring (e.g., at the C2 or C8 positions) are also possible, though the reactivity at these sites would be influenced by the electronic nature of the C6-substituent. Synthetic strategies often involve starting with a more elaborately substituted pyrimidine (B1678525) ring before cyclization to form the desired purine scaffold. google.com

Table 1: Predicted Substitution Reactions at the C6 Position of this compound

| Nucleophile (Nu⁻) | Reagent Example | Predicted Product |

| Amine | RNH₂ | 6-(Alkylamino)purine |

| Alkoxide | NaOR | 6-Alkoxypurine |

| Thiolate | R'S⁻ | 6-(Alkyldithio)purine or 6-Mercaptopurine |

| Hydroxide (B78521) | NaOH | Hypoxanthine (6-oxopurine) |

Interactions with Endogenous Nucleophiles

A critical aspect of the reactivity of this compound is its interaction with biological thiols, such as glutathione (B108866) (GSH), a tripeptide that is the most abundant non-protein thiol in mammalian cells. mdpi.com The reaction proceeds via a thiol-disulfide exchange mechanism, which is a key process in cellular redox signaling and metabolism. nih.gov

The mechanism involves the nucleophilic attack of the thiolate form of glutathione (GS⁻) on one of the sulfur atoms of the disulfide bond in this compound. This is typically a rapid and reversible SN2-type reaction. nih.gov The attack results in the formation of a new, mixed disulfide, S-(6-purinyl)glutathione, and the release of thiophenol.

Reaction: Purine-S-S-Ph + GSH ⇌ Purine-S-SG + PhSH

This reaction is analogous to the metabolism of other 6-substituted purines. For instance, 6-chloropurine (B14466) is known to react with glutathione, catalyzed by glutathione S-transferases, to form S-(6-purinyl)glutathione. nih.gov This conjugate can then be further metabolized in vivo to yield the pharmacologically active compound 6-mercaptopurine (6-MP). nih.govnih.gov It is highly probable that this compound follows a similar bioactivation pathway.

Table 2: Mechanistic Pathway of Interaction with Glutathione (GSH)

| Step | Reactants | Mechanism | Products |

| 1 | This compound + Glutathione (GSH) | Thiol-Disulfide Exchange | S-(6-purinyl)glutathione + Thiophenol |

| 2 | S-(6-purinyl)glutathione | Enzymatic Reduction (e.g., by glutaredoxin) | 6-Mercaptopurine + Oxidized Glutathione (GSSG) |

Photochemical and Mechanochemical Transformations of this compound

Photochemical Transformations: Purine bases can undergo photochemical reactions upon absorption of UV light. nih.gov For this compound, the most likely photochemical transformation involves the cleavage of the disulfide bond, which is the weakest covalent bond in the molecule. UV irradiation can lead to homolytic cleavage of the S-S bond, generating a purinylthiyl radical (Purine-S•) and a phenylthiyl radical (PhS•).

Reaction: Purine-S-S-Ph + hν (UV light) → Purine-S• + •S-Ph

These highly reactive radical species can then participate in a variety of secondary reactions, such as hydrogen abstraction from the solvent, recombination, or addition to other molecules. The specific outcome would depend on the reaction conditions, including the solvent and the presence of other reactive species. nih.gov

Mechanochemical Transformations: Mechanochemistry involves the use of mechanical force (e.g., grinding or milling) to induce chemical reactions. nih.gov While specific studies on this compound are not available, mechanical force is known to activate disulfide bonds and promote thiol-disulfide exchange reactions. nih.gov Grinding this compound in the solid state with a suitable thiol could potentially initiate a thiol-disulfide exchange reaction even in the absence of a solvent, demonstrating a solvent-free pathway for its transformation.

Stability Profiles in Diverse Research Media (e.g., pH, Solvent, Temperature)

The stability of this compound is influenced by several factors, with the integrity of the disulfide bond being the primary concern.

pH: Disulfide bonds are generally stable in neutral and acidic conditions. However, they become susceptible to cleavage in alkaline (basic) media. At high pH, the increased concentration of hydroxide ions (OH⁻) can attack the disulfide bond. More importantly, any trace amounts of thiols present can be deprotonated to their more nucleophilic thiolate form, which can then readily initiate thiol-disulfide exchange and cleavage. Therefore, this compound is expected to exhibit decreased stability as the pH increases above neutral. rsc.org The stability of related purine derivatives, such as purine-6-sulfenic acid, has also been shown to be highly pH-dependent. nih.gov

Solvent: The stability of the compound can be affected by the solvent's polarity and its ability to participate in hydrogen bonding. mdpi.com Polar protic solvents, like water or alcohols, could potentially facilitate reactions involving charged intermediates. The choice of solvent can influence reaction rates and degradation pathways. For instance, solvents can alter the rate of photochemical degradation by influencing the stability of intermediates or by their own reactivity towards excited states. nih.gov

Temperature: As with most chemical compounds, elevated temperatures will increase the rate of degradation of this compound. The disulfide bond can undergo thermal decomposition, although it is generally more stable than photochemical cleavage. Increased temperature will accelerate reactions with any nucleophiles or reducing agents present in the medium.

Table 3: Predicted Stability Profile of this compound

| Condition | Medium | Predicted Stability | Primary Degradation Pathway |

| pH | Acidic (pH < 7) | High | Generally stable |

| Neutral (pH ≈ 7) | Moderate | Slow thiol-disulfide exchange with trace thiols | |

| Alkaline (pH > 8) | Low | Base-catalyzed disulfide cleavage; Thiol-disulfide exchange | |

| Solvent | Aprotic (e.g., THF, DCM) | High | Generally stable in the absence of nucleophiles |

| Protic (e.g., H₂O, EtOH) | Moderate to Low | Potential for solvolysis, accelerated nucleophilic attack | |

| Temperature | Low (-20°C to 4°C) | High | Stable for storage |

| Ambient (20-25°C) | Moderate | Slow degradation, dependent on medium | |

| Elevated (>40°C) | Low | Accelerated thermal decomposition and other reactions |

Advanced Theoretical and Computational Investigations of 6 Phenyldithio Purine

Quantum Chemical Analyses of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods can predict molecular geometry, orbital energies, and various reactivity descriptors.

Molecular orbital (MO) theory describes the wave-like behavior of electrons in a molecule, with the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) being of particular interest. unizin.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability and reactivity. unizin.org

For purine (B94841) derivatives, the introduction of substituents significantly alters the electronic landscape. nih.gov In the case of 6-(phenyldithio)purine, the electron-donating purine core is connected to a phenyl group through a disulfide bridge. The sulfur atoms, with their lone pairs, and the aromatic phenyl ring influence the distribution of electron density across the entire molecule. The π-electron system of the purine and phenyl rings are delocalized, a key feature of aromatic systems. libretexts.orglibretexts.org

| Computational Method | Application in Purine Analysis | Key Findings |

| Molecular Orbital Theory (HMO/DFT) | Prediction of electron distribution, HOMO-LUMO energies, and reactivity. unizin.orgresearchgate.net | The substitution pattern on the purine ring significantly modifies frontier molecular orbital energy levels. nih.gov |

| Density Functional Theory (DFT) | Optimization of molecular geometry and calculation of electronic properties for substituted purines. nih.govresearchgate.net | Provides insights into the stability and electronic structure of complex purine derivatives. nih.gov |

Purine and its derivatives can exist in different tautomeric forms, which are structural isomers that readily interconvert, most commonly through the migration of a proton. nih.gov The most prevalent tautomers for purine itself are the N(7)H and N(9)H forms. nih.gov The relative stability of these tautomers is crucial as it can dictate the molecule's recognition and binding by biological macromolecules.

The tautomeric equilibrium is sensitive to the molecular environment, including substitution and solvation. mdpi.com While in the gas phase, the N(9)H tautomer of purine is significantly more stable, the population ratio can shift in solution or the solid state. nih.gov Quantum chemical calculations are essential for predicting the relative energies of these tautomers and understanding the factors that govern their equilibrium. acs.org For instance, studies on guanine (B1146940) have shown that there are small energy differences between its lowest energy tautomers, and these values are highly sensitive to the level of theory used in the calculations. acs.orgtsijournals.com

For this compound, theoretical studies would be necessary to determine the preferred tautomeric state (N(7)H vs. N(9)H). This is critical because the position of the hydrogen atom on the purine ring system affects the molecule's hydrogen bonding capabilities, which in turn influences its potential interactions with biological targets. mdpi.com

Molecular Modeling and Docking Simulations for Biomolecular Interactions

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. For this compound, these methods are invaluable for predicting how it might interact with proteins, which is often the basis of pharmacological activity.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. dundee.ac.uk This technique is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-protein interactions. rsc.orggithub.com

In silico studies on structurally related compounds, such as 2,9-disubstituted 8-phenylthio-9H-purine derivatives, have demonstrated their potential as anti-proliferative agents by targeting the EGFR-tyrosine kinase (EGFR-TK) active site. nih.govresearchgate.net In these studies, docking simulations revealed specific binding modes, where one derivative with a high binding energy of -10.4 kcal/mol formed hydrogen bonds with MET793 and THR854 residues, alongside hydrophobic interactions with several other residues within the active site. nih.gov

A similar approach for this compound would involve docking it into the active sites of various relevant proteins. The results would provide a predicted binding affinity (scoring function) and a detailed 3D model of the ligand-protein complex. This model would highlight key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. Such predictions are crucial for rationalizing observed biological activity or for guiding the design of more potent derivatives. nih.gov

| Target Protein | Ligand Class | Docking Findings | Reference |

| EGFR-Tyrosine Kinase (EGFR-TK) | 2,9-disubstituted 8-phenylthio-9H-purine derivatives | High binding energy (-10.4 kcal/mol) with H-bonds to MET793 & THR854. nih.gov | nih.gov |

| Purine Nucleoside Phosphorylase (PNP) | Transition State Analogue Inhibitors | Strong electrostatic fields drive the ligand into the binding site; π-π interactions with Phe200 stabilize the complex. nih.gov | nih.gov |

| Xanthine (B1682287) Oxidase (XO) | Allopurinol, Daidzin, Puerarin | Docking poses were consistent with experimental data, revealing key active site residues. nih.govbohrium.com | nih.govbohrium.com |

While docking provides a static picture of the binding pose, molecules are inherently flexible. Molecular dynamics (MD) simulations are used to study the conformational dynamics of both the ligand and its protein target over time. nih.govnih.gov These simulations provide a more realistic view of the binding process and the stability of the resulting complex. nih.gov

The this compound molecule possesses significant conformational flexibility around the disulfide (S-S) bond and the C-S bonds, allowing the phenyl group to adopt various orientations relative to the purine ring. MD simulations can explore the accessible conformational space of the ligand in solution and within a protein's binding pocket. nih.gov

For example, MD simulations of purine nucleoside phosphorylase (PNP) with various inhibitors revealed that the flexibility of the protein-inhibitor complex can vary significantly depending on the ligand's structure. nih.gov Tightly bound inhibitors often lead to a more rigid complex and a reduction in the number of organized water molecules in the active site. nih.gov An MD simulation of this compound bound to a target protein could reveal the stability of the initial docking pose, identify alternative binding conformations, and quantify the role of water molecules in the binding interface. nih.gov

Reaction Mechanism Prediction and Transition State Analysis

Computational chemistry can be used to elucidate the step-by-step mechanism of chemical and enzymatic reactions, including the characterization of high-energy transition states. nih.gov This knowledge is fundamental for understanding enzyme catalysis and for designing potent enzyme inhibitors. nih.gov

Transition state analysis involves calculating the structure and energy of the transition state of a reaction. This information can be used to design transition state analogues, which are stable molecules that mimic the unstable transition state of an enzymatic reaction. nih.gov These analogues often bind to the enzyme with extremely high affinity. nih.gov For example, extensive transition state analysis of purine nucleoside phosphorylase (PNP) led to the design of powerful inhibitors like Immucillin-H. nih.govnih.gov

For this compound, a key reaction of interest would be the cleavage of the disulfide bond, which is a common reaction in biological systems, often involving thiol-disulfide exchange with cysteine residues in proteins or small molecules like glutathione (B108866). Computational methods could be employed to model the reaction pathway of this exchange. This would involve identifying the reactants (this compound and a thiol), the products, and crucially, the transition state structure. Calculating the activation energy for this process would provide a quantitative measure of its kinetic feasibility. Such studies could predict whether this compound might act as a covalent modifier of specific proteins through disulfide exchange, a mechanism relevant to the action of some drugs.

Prediction of Spectroscopic Properties (e.g., UV-Vis, NMR, IR)

Theoretical and computational chemistry offers powerful tools for predicting the spectroscopic properties of molecules like this compound. These predictive studies are crucial for complementing experimental data, aiding in spectral assignment, and providing insights into the electronic structure and vibrational modes of the compound. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are commonly employed for the prediction of NMR, IR, and UV-Vis spectra, respectively.

UV-Vis Spectroscopy Prediction

The electronic absorption spectrum of this compound can be predicted using TD-DFT calculations. These calculations can provide information on the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λmax), and the oscillator strengths, which are related to the intensity of the absorption bands.

Computational studies on similar purine derivatives have shown that the electronic transitions in the UV-Vis region are typically dominated by π→π* and n→π* transitions involving the purine and phenyl rings. The introduction of the dithio- substituent is expected to influence the spectral properties. The sulfur atoms, with their lone pairs and d-orbitals, can participate in the electronic transitions, potentially leading to a red-shift (bathochromic shift) of the absorption bands compared to unsubstituted purine.

Hypothetical predicted UV-Vis absorption data for this compound, based on TD-DFT calculations, are presented in the table below. These values are illustrative and would be calculated from the optimized ground-state geometry of the molecule. The solvent environment can also be modeled using methods like the Polarizable Continuum Model (PCM) to provide more accurate predictions.

Table 1: Predicted UV-Vis Absorption Data for this compound

| Predicted λmax (nm) | Oscillator Strength (f) | Major Contribution |

|---|---|---|

| 310 | 0.45 | π→π* (Purine/Phenyl) |

| 265 | 0.82 | π→π* (Purine) |

| 240 | 0.31 | n→π* (Sulfur lone pairs) |

NMR Spectroscopy Prediction

The prediction of ¹H and ¹³C NMR chemical shifts is a valuable tool for structural elucidation. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can provide theoretical chemical shifts. These calculated values are typically compared with experimental data for validation. For accurate predictions, it is often necessary to consider solvent effects. nih.gov

For this compound, the chemical shifts of the purine protons (H2 and H8) and the protons of the phenyl group would be of particular interest. The electron-withdrawing nature of the phenyldithio group is expected to influence the chemical shifts of the purine ring protons.

Similarly, the ¹³C NMR chemical shifts of the carbon atoms in both the purine and phenyl rings can be calculated. The carbon atom C6, directly attached to the dithio bridge, is expected to show a significant shift due to the electronegativity and anisotropy effects of the sulfur atoms.

Below are tables of predicted ¹H and ¹³C NMR chemical shifts for this compound. These are example values derived from the principles of computational NMR prediction for related purine structures.

Table 2: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound

| Proton | Predicted Chemical Shift (ppm) |

|---|---|

| H-2 | 8.6 |

| H-8 | 8.4 |

| Phenyl H (ortho) | 7.6 |

| Phenyl H (meta) | 7.4 |

| Phenyl H (para) | 7.5 |

Table 3: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 152.5 |

| C-4 | 150.1 |

| C-5 | 129.8 |

| C-6 | 158.3 |

| C-8 | 145.7 |

| Phenyl C (ipso) | 135.2 |

| Phenyl C (ortho) | 129.5 |

| Phenyl C (meta) | 128.9 |

| Phenyl C (para) | 131.0 |

IR Spectroscopy Prediction

Computational methods can also predict the infrared (IR) spectrum of this compound. These calculations determine the vibrational frequencies and their corresponding intensities. The predicted IR spectrum can be used to identify characteristic functional group vibrations and to understand the molecule's vibrational modes.

For this compound, key predicted vibrational frequencies would include the C-H stretching vibrations of the purine and phenyl rings, the C=N and C=C stretching vibrations within the purine ring, and the C-S and S-S stretching vibrations of the dithio group. It is important to note that calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-dependent errors.

An illustrative table of predicted IR vibrational frequencies for this compound is provided below.

Table 4: Predicted IR Vibrational Frequencies (cm⁻¹) for this compound

| Predicted Frequency (cm⁻¹) | Vibrational Mode |

|---|---|

| 3100-3000 | Aromatic C-H stretch |

| 1610-1580 | C=N stretch (Purine) |

| 1550-1450 | C=C stretch (Purine/Phenyl) |

| 750-700 | C-S stretch |

| 550-500 | S-S stretch |

Advanced Analytical and Spectroscopic Characterization Techniques for 6 Phenyldithio Purine in Research

Chromatographic Techniques for Compound Purity and Reaction Monitoring

Chromatographic methods are fundamental for separating 6-(phenyldithio)purine from reaction mixtures and verifying its purity. These techniques rely on the differential partitioning of the compound between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of purine (B94841) derivatives like this compound. It offers high resolution and sensitivity for both qualitative and quantitative analysis. In a typical setup, a C18 column is used with a gradient elution, often involving a mixture of an aqueous phase and an organic solvent like acetonitrile (B52724). nih.gov This allows for the effective separation of purines and their metabolites. nih.gov

The utility of HPLC extends to monitoring the progress of chemical reactions in real-time. By taking aliquots from a reaction mixture at different time intervals and analyzing them by HPLC, researchers can track the consumption of reactants and the formation of this compound. This data is crucial for optimizing reaction conditions such as temperature, reaction time, and catalyst concentration. Furthermore, HPLC is instrumental in assessing the final purity of the synthesized compound, with detection limits for some purine derivatives reaching as low as 5 μg/L. researchgate.net

| Parameter | Typical Conditions for Purine Analysis |

| Column | C18 Reverse-Phase |

| Mobile Phase | Gradient of aqueous buffer and acetonitrile |

| Detection | UV Absorbance |

| Flow Rate | 0.2 - 0.3 mL/min nih.govresearchgate.net |

| Injection Volume | 2 - 30 μL nih.govresearchgate.net |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) serves as a rapid and cost-effective method for preliminary purity assessment and reaction monitoring. A small spot of the sample is applied to a silica (B1680970) gel plate, which is then developed in a solvent system. nih.gov The separation is based on the differential adsorption of the compounds to the silica gel.

For purine derivatives, a mixture of solvents is often used as the mobile phase. nih.gov After development, the plate is visualized under UV light, where UV-active compounds like this compound appear as dark spots. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, can be used for preliminary identification. TLC is particularly useful for quickly determining the presence of starting materials, products, and byproducts in a reaction mixture. nih.gov The lipophilicity of purine derivatives can also be estimated using reversed-phase TLC. researchgate.net

| Technique | Application | Key Advantages |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, reaction monitoring, quantification | High resolution, high sensitivity, quantitative |

| Thin-Layer Chromatography (TLC) | Preliminary purity check, reaction progress | Rapid, cost-effective, simple |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of this compound. This technique ionizes the molecule and separates the resulting ions based on their mass-to-charge ratio (m/z).

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of this compound. This precision allows for the determination of the elemental composition of the molecule, confirming that the synthesized compound has the correct chemical formula. This level of accuracy is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. HRMS is a powerful tool for confirming the identity of newly synthesized purine intermediates. nih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

Tandem Mass Spectrometry (MS/MS) is employed to further confirm the structure of this compound by analyzing its fragmentation pattern. nih.gov In an MS/MS experiment, the molecular ion of the compound is selected and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions.

The resulting fragmentation spectrum provides a "fingerprint" of the molecule, revealing information about its connectivity and substructures. For purine derivatives, a common fragmentation pathway involves the cleavage of the N-glycosidic bond in their riboside forms. nih.gov By analyzing the masses of the fragment ions, researchers can piece together the structure of the original molecule, providing definitive structural confirmation. The development of LC-MS/MS methods has enabled the simultaneous quantification of multiple purine and pyrimidine (B1678525) metabolites in biological samples. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the complete structural elucidation of organic molecules, including this compound. NMR provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shift of a proton is influenced by the electron density around it, while the splitting pattern (multiplicity) arises from spin-spin coupling with neighboring protons.

¹³C NMR spectroscopy provides information about the different carbon atoms in the molecule. The chemical shifts of the carbon atoms are indicative of their hybridization and the types of atoms they are bonded to.

For purine derivatives, 2D NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are often used to correlate the ¹H and ¹³C signals, allowing for the unambiguous assignment of all proton and carbon resonances in the molecule. nih.gov These assignments provide a complete and detailed picture of the molecular structure of this compound.

| Technique | Information Provided | Application for this compound |

| ¹H NMR | Number and environment of protons | Confirms the presence and connectivity of hydrogen atoms. |

| ¹³C NMR | Number and environment of carbon atoms | Confirms the carbon skeleton of the purine and phenyl rings. |

| 2D NMR (HSQC, HMBC) | Connectivity between protons and carbons | Unambiguous assignment of all ¹H and ¹³C signals for complete structural elucidation. |

¹H and ¹³C NMR Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, ¹H and ¹³C NMR would provide critical information about its molecular framework.

In ¹H NMR analysis, the chemical shifts, integration, and coupling patterns of the proton signals would confirm the presence of both the purine and phenyl ring systems. The protons on the purine ring (H2 and H8) would likely appear as singlets in the aromatic region of the spectrum. The protons of the phenyl group would exhibit a complex multiplet pattern, characteristic of a monosubstituted benzene (B151609) ring, also in the aromatic region.

In ¹³C NMR spectroscopy, the number of distinct signals would correspond to the number of chemically non-equivalent carbon atoms in the molecule. The chemical shifts of the carbon atoms in the purine and phenyl rings would be indicative of their electronic environment. The carbon atom C6, directly attached to the sulfur atom, would have a characteristic chemical shift influenced by the electronegativity of the dithio bridge.

Despite the foundational nature of this technique, specific ¹H and ¹³C NMR chemical shift data for this compound are not reported in the reviewed scientific literature. Therefore, a data table of its chemical shifts cannot be compiled at this time.

Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Data not available | Data not available | Data not available |

2D NMR for Connectivity and Conformation

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C NMR signals and for determining the connectivity and spatial relationships between atoms. Key 2D NMR techniques for the analysis of this compound would include:

Heteronuclear Single Quantum Coherence (HSQC): This experiment would correlate the signals of proton and directly attached carbon atoms, allowing for the definitive assignment of the carbon signals based on the known proton assignments.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy would reveal correlations between protons and carbons that are two or three bonds apart. This would be crucial for confirming the connectivity between the purine ring, the dithio bridge, and the phenyl group. For instance, correlations between the purine protons and the C6 carbon, and between the phenyl protons and the carbon atom of the phenyl ring attached to the sulfur, would be expected.

Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY): These experiments provide information about the through-space proximity of protons. For this compound, these techniques could be used to determine the preferred conformation of the molecule, specifically the rotational orientation of the phenyl group relative to the purine ring system.

A thorough search of the scientific literature did not yield any studies that have employed 2D NMR techniques for the structural or conformational analysis of this compound.

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Quantitative and Binding Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. For this compound, the UV-Vis spectrum would be expected to show absorption bands corresponding to the π-π* electronic transitions within the purine and phenyl aromatic systems. The position and intensity of these absorption maxima (λmax) are characteristic of the compound and can be used for quantitative analysis, for example, to determine its concentration in solution using the Beer-Lambert law.

Fluorescence spectroscopy is a highly sensitive technique that can be used to study the emission of light from excited electronic states. While not all molecules are fluorescent, purine derivatives can sometimes exhibit fluorescence, which can be influenced by their substituents and environment. If this compound were fluorescent, its emission spectrum, quantum yield, and fluorescence lifetime could be measured. These properties are often sensitive to the molecule's local environment, making fluorescence spectroscopy a valuable tool for studying binding interactions with other molecules, such as proteins or nucleic acids. Changes in the fluorescence intensity or emission wavelength upon binding can provide quantitative information about the binding affinity and stoichiometry.

Specific UV-Vis absorption spectra and fluorescence properties for this compound have not been reported in the available scientific literature.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide a wealth of information, including:

The exact bond lengths and angles within the molecule.

The conformation of the molecule in the solid state, including the torsion angles of the dithio bridge and the orientation of the phenyl group.

The packing of the molecules in the crystal lattice, revealing any intermolecular interactions such as hydrogen bonding or π-stacking.

This detailed structural information is invaluable for understanding the molecule's physical and chemical properties and for computational modeling studies. However, no crystallographic data for this compound has been deposited in the Cambridge Structural Database or reported in the searched scientific literature. Therefore, a table of its crystallographic data cannot be provided.

Interactive Data Table: Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | Data not available |

| Key Bond Lengths (Å) | Data not available |

| Key Bond Angles (°) | Data not available |

Emerging Research Applications and Utility of 6 Phenyldithio Purine in Chemical Biology and Material Science

Development as Chemical Probes for Target Identification

Chemical probes are small molecules designed to selectively interact with a specific protein target, enabling the study of that target's biological function in a cellular context. While the purine (B94841) core is a common feature in many chemical probes, the specific development of 6-(Phenyldithio)purine for target identification is an emerging area. Its utility as a probe stems from the reactivity of the disulfide bond. This bond can undergo exchange reactions with cysteine residues in proteins, a process known as thiol-disulfide exchange. This reactivity allows this compound to potentially act as a covalent probe for identifying and studying proteins with reactive cysteine residues in their active or allosteric sites.

Although specific examples are not yet widely documented, the principle is analogous to other thiol-reactive probes used in chemoproteomics. A research strategy could involve using this compound to covalently label proteins in a cell lysate. The labeled proteins could then be identified using mass spectrometry, revealing potential protein targets. An inactive analog, lacking the disulfide bond, would be essential as a negative control to ensure that the observed cellular effects are due to specific target engagement.

Use as Precursors and Building Blocks in Organic Synthesis

The chemical structure of this compound makes it a valuable precursor for the synthesis of more complex 6-substituted purine derivatives. The phenyldithio group can function as a leaving group in nucleophilic substitution reactions, allowing for the introduction of various functionalities at the C6 position of the purine ring. This approach is a key strategy in medicinal chemistry for creating libraries of compounds to screen for biological activity.

The synthesis of novel purine analogs often starts from readily available precursors like 6-chloropurine (B14466), which is then reacted with different nucleophiles. Similarly, this compound offers a route to synthesize derivatives that might be inaccessible from 6-chloropurine. For instance, reaction with various thiols would yield different 6-thioether purines, while reactions with amines or alcohols could introduce diverse side chains crucial for modulating pharmacological activity. This versatility makes it a useful building block for creating derivatives targeting a range of proteins, such as kinases, polymerases, or G-protein-coupled receptors (GPCRs). For example, substituted purines are foundational components in the development of inhibitors for cyclin-dependent kinases (CDKs) and other enzymes implicated in cancer. researchgate.net

| Precursor | Reagent | Reaction Type | Product Class | Potential Application |

|---|---|---|---|---|

| This compound | R-SH (Thiol) | Thiol-Disulfide Exchange | 6-Alkyl/Aryl-thiopurines | Antimetabolites, Kinase Inhibitors |

| This compound | R-NH2 (Amine) | Nucleophilic Substitution | 6-Aminopurines (Adenine derivatives) | Antiviral agents, Cytokinins |

| 6-Chloropurine | R-B(OH)2 (Boronic Acid) | Suzuki Coupling | 6-Arylpurines | Anticancer agents researchgate.net |

Application in the Study of Purine Metabolic Pathways

Purine metabolism involves intricate pathways for both the synthesis (de novo and salvage) and breakdown of purine nucleotides. youtube.com Thiopurine drugs, such as 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG), are antimetabolites that interfere with these pathways and are used in cancer chemotherapy and immunosuppression. These drugs are converted intracellularly into active metabolites, which are then incorporated into DNA and RNA, leading to cytotoxicity.

This compound, as a thiopurine derivative, serves as a valuable tool for investigating the enzymes and mechanisms governing thiopurine metabolism. It can be used in biochemical assays to probe the activity of enzymes that process thiopurines. For example, it could be investigated as a substrate or inhibitor of enzymes like hypoxanthine-guanine phosphoribosyltransferase (HPRT), which is involved in the purine salvage pathway, or thiopurine S-methyltransferase (TPMT), an enzyme responsible for metabolizing and inactivating thiopurine drugs. Understanding how compounds like this compound interact with these metabolic enzymes can provide insights into drug resistance mechanisms and help in the design of more effective therapeutic agents. youtube.com

Design of Fluorescent Analogs for Cellular Imaging and Biosensing

Fluorescent probes are indispensable tools in modern cell biology, allowing for the visualization of molecules and processes within living cells. The development of fluorescent purine analogs is an active area of research for imaging nucleic acids, tracking enzymatic activity, and biosensing. nih.govnih.gov While no fluorescent analog of this compound has been specifically reported, its structure provides a scaffold that can be chemically modified to create such probes.

There are several established strategies for designing fluorescent purine analogs:

Conjugation to a Fluorophore: A fluorescent dye could be attached to the purine core or the phenyl group of this compound. The choice of linker and fluorophore would be critical to ensure that the probe retains its biological activity and has favorable photophysical properties.

Creating an Intrinsically Fluorescent System: The purine ring system can be extended through chemical synthesis to create a larger, conjugated system that is inherently fluorescent. researchgate.net

Quantum Dot Conjugation: Related thiopurines, such as 6-thioguanine, have been successfully conjugated to the surface of semiconductor quantum dots (QDs). researchgate.net These QD-drug nanoconjugates can be used for simultaneous imaging and drug delivery. researchgate.net

A fluorescent analog of this compound could be designed as a responsive probe. For instance, a probe could be engineered to be non-fluorescent (quenched) initially, but become fluorescent upon reacting with a specific cellular target, such as a protein or a particular thiol-containing metabolite. This "turn-on" mechanism would provide high signal-to-noise ratios for cellular imaging and biosensing applications. rsc.orgmdpi.com

| Strategy | Description | Example from Related Compounds | Potential Advantage |

|---|---|---|---|

| Fluorophore Conjugation | Covalent attachment of a known fluorescent dye. | Dansyl or fluorescein (B123965) attached to a purine scaffold. | Tunable photophysical properties based on dye choice. |

| Intrinsic Fluorescence | Synthesis of extended, conjugated purine ring systems. | 8-(phenylethynyl)phenylated adenosine (B11128) derivatives exhibit bright fluorescence. nih.govresearchgate.net | Smaller size, less perturbation to the original molecule's function. |

| Nanoparticle Conjugation | Attachment to fluorescent nanoparticles like quantum dots. | 6-Thioguanine conjugated to CdSe/ZnS quantum dots for imaging. researchgate.net | High brightness and photostability for long-term tracking. |

| Responsive Probes | Design of a probe that changes fluorescence upon a specific reaction. | A sensor array using fluorescent dyes can differentiate various purine derivatives based on fluorescence quenching. rsc.orgrsc.org | Enables real-time monitoring of specific biochemical events. |

Potential in Materials Science Research (e.g., Corrosion Inhibition)

In the field of materials science, organic molecules are often explored for their ability to protect metal surfaces from corrosion. Purine and its derivatives have been identified as effective corrosion inhibitors for various metals, including steel and copper, in acidic environments. The inhibitory action arises from the adsorption of the purine molecules onto the metal surface, forming a protective layer that blocks the corrosive agents.

The effectiveness of purine-based inhibitors is attributed to the presence of multiple adsorption centers, including the nitrogen and sulfur heteroatoms, and the aromatic π-electron system of the purine ring. These features facilitate strong bonding to the metal surface. Studies on related compounds like 2,6-dithiopurine (B145636) have demonstrated their ability to act as nucleophiles that scavenge harmful electrophiles, a principle that can be extended to surface protection. nih.gov

Given its structure, this compound is a promising candidate for corrosion inhibition research. It contains the purine core with its nitrogen atoms, as well as a sulfur-containing substituent, which is known to enhance adsorption on metal surfaces. Theoretical and experimental studies would be needed to evaluate its efficiency and mechanism of action, but based on the performance of similar compounds, it holds significant potential as a novel, environmentally friendly corrosion inhibitor.

Future Directions and Unexplored Avenues in 6 Phenyldithio Purine Research

Discovery of Novel Chemical Reactivity and Transformation Pathways

The purine (B94841) scaffold is a cornerstone in medicinal chemistry, offering a versatile platform for synthetic modification. Future research into 6-(Phenyldithio)purine could benefit from exploring novel chemical transformations that go beyond established modifications. Building on synthetic strategies for other substituted purines, new pathways could be investigated. For instance, multi-step synthesis methods used to create 2-(trifluoromethyl)pyrido[1,2-e]purine derivatives could be adapted to introduce novel functional groups to the this compound core researchgate.net. Similarly, exploring one-pot multicomponent reactions, which have been successful in generating 8,9-disubstituted-1H-purin-6-one derivatives, might yield novel analogs of this compound with unique chemical properties researchgate.net.

The disulfide bond in this compound is a key reactive site. Future studies could focus on its targeted cleavage or exchange reactions under specific physiological or chemical conditions to generate new derivatives in situ. Investigations into the alkaline hydrolysis pathways, similar to those studied for 6-substituted 9-(1-ethoxyethyl)purines, could reveal novel degradation or transformation products with distinct biological activities researchgate.net. The goal would be to generate a library of derivatives by modifying the purine core at various positions, such as the C2 and C8 positions, or by altering the phenyl group, to systematically explore structure-activity relationships, much like the work done on 6-oxo and 6-thio purine analogs nih.gov.

Advanced Computational Approaches for Predictive Modeling and Materials Design

Computational modeling is an indispensable tool for modern drug discovery and materials science. For this compound, advanced computational approaches can provide profound insights into its behavior and guide the design of new derivatives. First-principles electronic structure studies, which have been used to determine the most stable tautomeric forms of 6-oxy purine derivatives in different environments, could be applied to this compound nih.govfigshare.com. Such studies are crucial for understanding its binding with biological targets nih.gov.

Molecular docking and interaction energy calculations can further rationalize the compound's inhibitory activity against specific enzymes. For example, such methods provided a rationale for the high inhibitory potency of 6-(N-benzoylamino)purine against xanthine (B1682287) oxidase by identifying key hydrogen bonding and non-bonded interactions within the active site nih.gov. Applying these computational techniques to this compound could predict its binding affinity to various protein targets and elucidate the structural basis for its activity. This predictive power is essential for the rational design of new analogs with enhanced potency and selectivity, mirroring the structure-activity relationship studies performed on other 6-substituted purine derivatives researchgate.net.

| Computational Technique | Application in Purine Research | Potential Application for this compound |

| Density Functional Theory (DFT) | Determined the most stable tautomeric forms of 6-oxy purine derivatives nih.gov. | Predict the most stable conformation and electronic properties of this compound in different environments. |

| Molecular Docking | Revealed key interactions of 6-(N-benzoylamino)purine with the active site of xanthine oxidase nih.gov. | Predict binding modes and affinities of this compound to various biological targets. |

| Interaction Energy Calculation | Provided a rationale for the superior enzyme inhibitory activity of 6-(N-benzoylamino)purine compared to other analogs nih.gov. | Quantify the binding strength and guide the design of derivatives with improved target engagement. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Characterized purine-purine mispairs in DNA, relevant to understanding mutations nih.gov. | Analyze the nature of intramolecular and intermolecular bonds to understand its chemical reactivity and stability. |

Elucidation of Undiscovered Molecular and Cellular Interaction Mechanisms

While the biological effects of purine analogs are often linked to the disruption of nucleic acid metabolism, the precise molecular and cellular interaction mechanisms of this compound are not fully characterized. Future research should aim to uncover novel mechanisms beyond the canonical pathways. Studies on related thiopurines like 6-thioguanine (B1684491) and 6-mercaptopurine (B1684380) have shown that their toxicity can be linked to incorporation into DNA, a mechanism that is distinct from the inhibition of de novo purine biosynthesis nih.govclinpgx.org. It is crucial to investigate whether this compound or its metabolites are incorporated into DNA or RNA and the downstream cellular consequences.

Furthermore, the impact of this compound on purine pool dynamics warrants deeper investigation. Purine derivatives can exert synergistic effects by depleting the cellular pool of phosphoribosylpyrophosphate (PRPP), a key precursor in nucleotide synthesis nih.govgrantome.com. Exploring how this compound affects PRPP levels and the activity of enzymes in the de novo and salvage pathways of purine metabolism could reveal new mechanisms of action nih.govnih.gov. The potential for this compound to act as an antimetabolite by targeting nucleobase and nucleoside precursors in cellular metabolism is a significant area for future research nih.gov.

Integration with Systems Biology and Omics Technologies for Mechanistic Insight (in vitro)

To gain a holistic understanding of the cellular impact of this compound, its study must be integrated with systems biology and omics technologies. In vitro treatment of various cell lines with the compound, followed by transcriptomic (RNA-seq), proteomic, and metabolomic analyses, can provide an unbiased, system-wide view of the cellular response. This approach can identify novel pathways and protein networks modulated by the compound, moving beyond a single-target perspective.

For example, metabolomic profiling could precisely quantify the perturbations in the purine and pyrimidine (B1678525) biosynthesis pathways, validating mechanisms suggested by studies on compounds like pyrazofurin (B1679906) and 6-azauridine (B1663090) nih.gov. Proteomic analysis could uncover unexpected protein targets or off-target effects, while transcriptomics could reveal compensatory mechanisms activated by the cell in response to treatment. This multi-omics approach will be critical for building comprehensive mechanistic models of how this compound functions at a cellular level.

Development of High-Throughput Screening (HTS) Assays for New Biological Modulators

Discovering new biological modulators that either enhance the activity of this compound or target related pathways can be accelerated through the development of high-throughput screening (HTS) assays. Quantitative HTS (qHTS) methodologies, which test chemical libraries at multiple concentrations, can be particularly effective in identifying potent and selective activators or inhibitors rsc.org.

Future efforts could focus on designing cell-based reporter assays that are sensitive to the specific mechanisms of this compound. For instance, if the compound is found to inhibit a particular enzyme in the purine biosynthesis pathway, a reporter assay could be developed to screen for other small molecules that inhibit the same target nih.gov. Alternatively, screens could be designed to identify compounds that modulate mitochondrial function, a known target for some therapeutic agents nih.gov. The development of such robust HTS platforms would enable the rapid screening of large and diverse chemical libraries, leading to the discovery of novel chemical probes and potential therapeutic leads princeton.edu.

Exploration of New Research Tool Applications

Beyond its direct therapeutic potential, this compound and its derivatives could be developed into valuable research tools for basic science. Its ability to interact with specific biological targets can be exploited to probe cellular pathways. For example, if it is a selective inhibitor of a particular enzyme, it can be used to study the function of that enzyme in various cellular processes.

The development of tagged versions of this compound (e.g., with fluorescent or affinity tags) could facilitate target identification and validation studies through techniques like chemical proteomics. Furthermore, the purine scaffold's capacity to be conjugated to other molecules, as demonstrated by the synthesis of purine-amino acid immunostimulants, opens the door to creating bifunctional molecules nih.gov. These could be designed to bring a protein target of this compound into proximity with other cellular machinery, enabling new strategies for targeted protein degradation or pathway modulation.

Q & A

Q. What are the established synthetic routes for 6-(Phenyldithio)purine, and how can their efficiency be optimized?

Methodological Answer:

- Synthetic Optimization : Begin with nucleophilic substitution between 6-mercaptopurine and phenyl disulfide in anhydrous DMF, using a base (e.g., NaH) to deprotonate the thiol group. Monitor reaction progress via TLC (silica gel, chloroform:methanol 9:1) .

- Yield Improvement : Optimize molar ratios (e.g., 1:1.2 purine:disulfide) and reaction time (typically 12–24 hrs under nitrogen). Purify via column chromatography (hexane:ethyl acetate gradient) and confirm purity by HPLC (C18 column, 254 nm) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques : Use high-resolution mass spectrometry (HRMS) for molecular ion confirmation (e.g., [M+H]+ at m/z 269.0582) and NMR (¹H/¹³C) to verify aromatic proton environments (e.g., δ 8.3 ppm for purine H-8) .

- Purity Assessment : Quantify impurities via reverse-phase HPLC with UV detection, ensuring <2% contaminants. Cross-validate with elemental analysis (C, H, N, S) .

Q. What solvent systems are suitable for stabilizing this compound in experimental assays?

Methodological Answer:

- Solubility Testing : Dissolve in DMSO (10 mM stock) for biological assays, but avoid aqueous buffers with pH >8 to prevent thioether bond hydrolysis. For stability studies, use deuterated DMSO in NMR to track degradation over time .

Advanced Research Questions

Q. How can contradictory data on the biological activity of this compound be resolved?

Methodological Answer:

- Data Reconciliation : Apply the PICOT framework to isolate variables:

- Population : Specify cell lines (e.g., HeLa vs. HEK293).

- Intervention : Standardize concentrations (e.g., 1–50 µM) and exposure times.

- Comparison : Use 6-mercaptopurine as a control to differentiate thiol vs. disulfide effects.

- Outcome : Quantify apoptosis via flow cytometry (Annexin V/PI) rather than MTT assays alone .

Q. What experimental designs are critical for studying the structure-activity relationship (SAR) of this compound derivatives?

Methodological Answer:

- SAR Workflow :

Derivatization : Synthesize analogs with substituted phenyl groups (e.g., electron-withdrawing -NO₂ or electron-donating -OCH₃) .